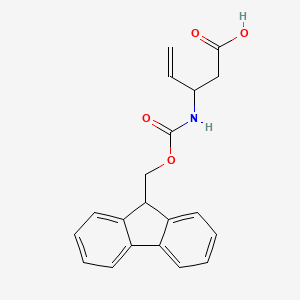
N-Fmoc-(+/-)-3-amino-pent-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Fmoc-(+/-)-3-amino-pent-4-enoic acid” is a type of Fmoc-protected amino acid . The Fmoc group is a base-labile protecting group used in organic synthesis . It’s frequently used as a protecting group for amines .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . A solid-phase synthesis method for Fmoc-N-Me-AA-OH was developed using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid strategy .Molecular Structure Analysis
The molecular formula of “N-Fmoc-(+/-)-3-amino-pent-4-enoic acid” is C21H21NO4 . The molecular weight is 351.4 g/mol .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Fmoc-(+/-)-3-amino-pent-4-enoic acid” include a molecular weight of 351.4 g/mol and a molecular formula of C21H21NO4 . It has a topological polar surface area of 75.6 Ų .Wissenschaftliche Forschungsanwendungen
Biomedical Applications: Tissue Engineering
“N-Fmoc-(+/-)-3-amino-pent-4-enoic acid” has been utilized in the development of self-supporting hydrogels . These hydrogels are based on Fmoc-derivatized cationic hexapeptides and have shown potential in biomedical applications such as tissue engineering . The stiffness and self-assembling properties of these hydrogels make them suitable for supporting cell adhesion, survival, and duplication, which are critical factors in tissue engineering.
Drug Delivery Systems
The compound’s ability to form peptide-based hydrogels (PHGs) that are biocompatible makes it an excellent candidate for creating drug delivery systems. PHGs can be chemically and physically responsive to stimuli, providing a controlled release of therapeutic agents . This responsiveness is crucial for targeted drug delivery applications.
Diagnostic Tools for Imaging
Fmoc-derivatized peptides, including “N-Fmoc-(+/-)-3-amino-pent-4-enoic acid”, can be used to create contrast agents for medical imaging . The compound’s properties allow for the development of imaging tools that are more biocompatible and less toxic than traditional contrast agents.
Peptide Synthesis
This compound serves as a protected building block for the introduction of amino acids into peptides during synthesis processes . Its protective group allows for the selective formation of peptide bonds without unwanted side reactions, which is essential for the synthesis of complex peptides.
Bioprinting Materials
The structural characteristics of Fmoc-derivatized peptides, including “N-Fmoc-(+/-)-3-amino-pent-4-enoic acid”, make them suitable as scaffolds for bioprinting applications . Their gelation capabilities enable the creation of structures that can be used in the printing of biological tissues.
Supramolecular Chemistry
The compound’s ability to participate in co-assembly with other molecules can lead to the formation of supramolecular gels. These gels have potential applications in creating new materials with unique properties, such as stability and responsiveness to environmental changes .
Material Science: Self-Assembling Materials
The self-assembling nature of “N-Fmoc-(+/-)-3-amino-pent-4-enoic acid” can be harnessed to develop novel materials with specific mechanical properties. These materials can be used in various applications, including the development of responsive surfaces and interfaces .
Chemical Research: Study of Aggregation Forces
Research into the gelification process of Fmoc-derivatized peptides, including this compound, provides insights into the balance of aggregation forces such as van der Waals, hydrogen bonding, and π–π stacking. Understanding these forces can lead to advancements in the design of self-assembling materials .
Wirkmechanismus
Target of Action
The compound is a derivative of amino acids and is likely to interact with proteins or enzymes in the body, influencing their function .
Mode of Action
The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group used in organic synthesis . The Fmoc group can protect amines during peptide synthesis, preventing unwanted side reactions . The Fmoc group is removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-Fmoc-(+/-)-3-amino-pent-4-enoic acid. For example, the Fmoc group is base-labile, meaning it can be removed in a basic environment .
Zukünftige Richtungen
Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . The synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space . In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space . Hence, as a bridge to building DNA-encoded chemical libraries (DECLs) of peptides, we have developed substrate-tolerant amide coupling reaction conditions for amino acid monomers .
Eigenschaften
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-2-13(11-19(22)23)21-20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,13,18H,1,11-12H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBDBKDNFRXZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Fmoc-(+/-)-3-amino-pent-4-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

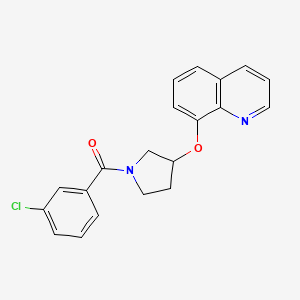

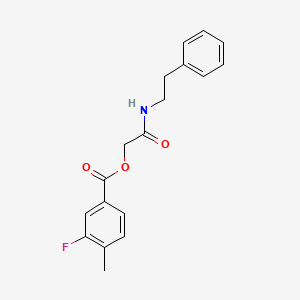
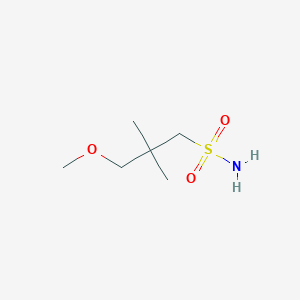
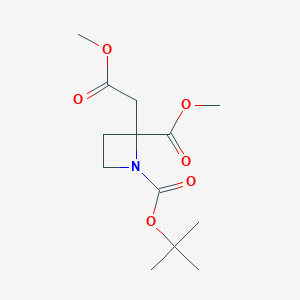
![3-[2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2861181.png)
![4,6-Dichloro-N-[phenyl(2H-tetrazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2861183.png)
![(E)-N'-[4-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B2861184.png)
![Ethyl 2-[(4-acetylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2861186.png)
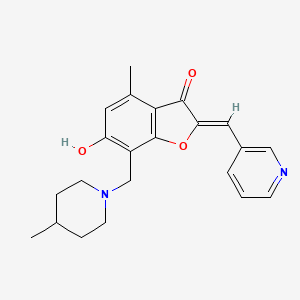

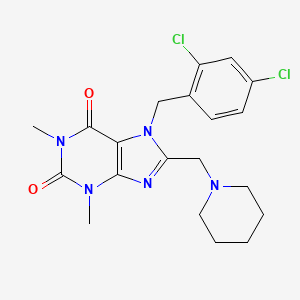
![1-Benzyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B2861194.png)